
N-butyl-2,4,6-trichloro-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2,4,6-trichloro-5-nitropyridine-3-carboxamide is a synthetic organic compound belonging to the pyridine family It is characterized by the presence of a butyl group, three chlorine atoms, a nitro group, and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2,4,6-trichloro-5-nitropyridine-3-carboxamide typically involves the nitration of a pyridine derivative followed by chlorination and subsequent amidation. The general synthetic route can be summarized as follows:
Nitration: Pyridine is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Chlorination: The nitrated pyridine is then subjected to chlorination using reagents such as chlorine gas or thionyl chloride to introduce chlorine atoms at specific positions on the pyridine ring.
Amidation: The chlorinated nitropyridine is reacted with butylamine under appropriate conditions to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-butyl-2,4,6-trichloro-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen and carbon atoms.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Scientific Research Applications
N-butyl-2,4,6-trichloro-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-2,4,6-trichloro-5-nitropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The nitro and chlorine groups play a crucial role in these interactions by forming hydrogen bonds, electrostatic interactions, and covalent modifications.
Comparison with Similar Compounds
2,4,6-Trichloro-5-nitropyridine: Lacks the butyl and carboxamide groups.
N-butyl-2,4,6-trichloropyridine-3-carboxamide: Lacks the nitro group.
N-butyl-2,4,6-trichloro-5-aminopyridine-3-carboxamide: Contains an amino group instead of a nitro group.
Uniqueness: N-butyl-2,4,6-trichloro-5-nitropyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the butyl group enhances its lipophilicity, while the nitro and chlorine groups contribute to its electron-withdrawing properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H10Cl3N3O3 |
|---|---|
Molecular Weight |
326.6 g/mol |
IUPAC Name |
N-butyl-2,4,6-trichloro-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C10H10Cl3N3O3/c1-2-3-4-14-10(17)5-6(11)7(16(18)19)9(13)15-8(5)12/h2-4H2,1H3,(H,14,17) |
InChI Key |
IMLAOUIPERKJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid](/img/structure/B11516718.png)
![(5Z)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11516721.png)
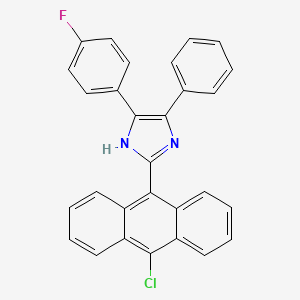
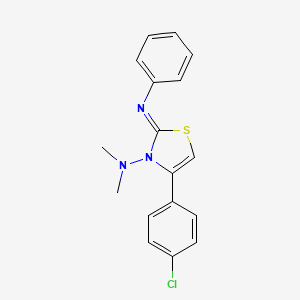
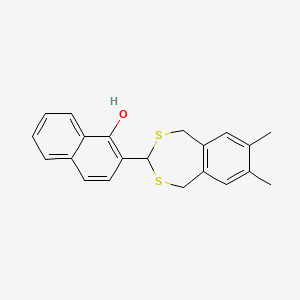
![5-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11516740.png)
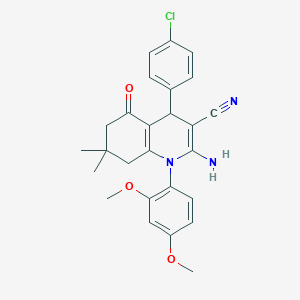
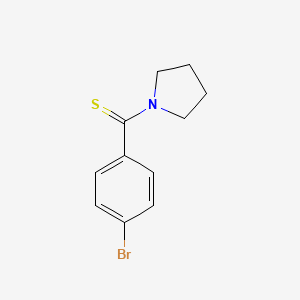
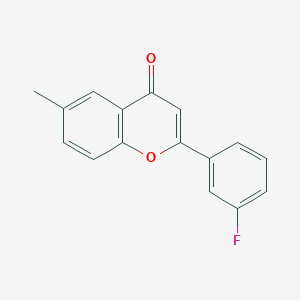
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11516768.png)
![(2E)-4-[(4-amino-3,5-dichlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B11516790.png)
![(2Z,5E)-3-cyclohexyl-2-[(3,5-dimethylphenyl)imino]-5-(4-hydroxy-3-iodo-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11516800.png)
![N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11516804.png)
![(2Z)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11516814.png)
